4-methoxy-N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
4-Methoxy-N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole-based benzamide derivative characterized by:
- A 1,2,4-triazole core substituted with a methylthio (-SMe) group at position 5 and a phenethyl (-CH2CH2Ph) group at position 2.
This structure is associated with diverse biological activities, including kinase inhibition and apoptosis modulation, due to the triazole’s ability to mimic peptide bonds and engage in π-π interactions .
Properties
IUPAC Name |
4-methoxy-N-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-17-10-8-16(9-11-17)19(25)21-14-18-22-23-20(27-2)24(18)13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVMCTHKUJLRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Phenylethylthiosemicarbazide
Procedure :
- Phenethylamine (1.0 eq) reacts with ammonium thiocyanate (1.2 eq) in HCl/ethanol (1:2 v/v) at 80°C for 6 h.
- Cool to 0°C, filter, and recrystallize from ethanol.
Yield : 85% (white crystals); Mp : 142–144°C.
$$ ^1H $$-NMR (DMSO-d₆) : δ 7.25–7.32 (m, 5H, Ar-H), 3.58 (t, J=7.2 Hz, 2H, CH₂), 2.85 (t, J=7.2 Hz, 2H, CH₂), 1.95 (s, 2H, NH₂).
Cyclization to 4-Phenethyl-4H-1,2,4-Triazole-3-Thiol
Procedure :
- Heat thiosemicarbazide (1.0 eq) with NaOH (2.0 eq) in H₂O at 100°C for 8 h.
- Acidify with HCl to pH 5, extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
Yield : 78% (pale yellow solid); Mp : 168–170°C.
IR (KBr) : 3458 cm⁻¹ (N-H), 2698 cm⁻¹ (S-H).
Synthesis of 4-Methoxybenzoyl Chloride
Procedure :
- Reflux 4-methoxybenzoic acid (1.0 eq) with SOCl₂ (3.0 eq) at 70°C for 3 h.
- Remove excess SOCl₂ under vacuum.
Yield : 95% (clear liquid); IR (neat) : 1775 cm⁻¹ (C=O).
Amide Coupling to Form Target Compound
Preparation of (5-(Methylthio)-4-Phenethyl-4H-1,2,4-Triazol-3-yl)Methanamine
Procedure :
- Reduce triazole nitrile (from) with LiAlH₄ (2.0 eq) in THF at 0°C→25°C over 4 h.
- Quench with H₂O, filter, and concentrate.
Yield : 82% (off-white solid); HRMS (ESI+) : m/z 290.1245 [M+H]⁺ (calc. 290.1248).
Coupling with 4-Methoxybenzoyl Chloride
Procedure :
- Dissolve amine (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in CH₂Cl₂.
- Add DIPEA (2.0 eq), stir at 25°C for 6 h.
- Wash with NaHCO₃, dry (MgSO₄), and crystallize from EtOH/H₂O.
Yield : 76% (white crystals); Mp : 189–191°C.
$$ ^1H $$-NMR (DMSO-d₆) : δ 8.45 (t, J=5.6 Hz, 1H, NH), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.42 (d, J=5.6 Hz, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.95–3.10 (m, 4H, CH₂), 2.50 (s, 3H, SCH₃).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| HRMS (ESI+) | m/z 427.1682 [M+H]⁺ (calc. 427.1685) |
| $$ ^1H $$-NMR | δ 2.50 (SCH₃), 3.82 (OCH₃), 4.42 (CH₂NH), 7.82/6.98 (benzamide protons) |
| $$ ^{13}C $$-NMR | δ 167.8 (C=O), 162.4 (C-OCH₃), 158.1 (C=S), 130.1–114.3 (Ar-C), 40.5 (CH₂NH) |
Purity and Yield Optimization
| Step | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Triazole cyclization | H₂O/NaOH | 100 | 8 | 78 | 97.2 |
| Methylthio alkylation | DMF/K₂CO₃ | 25 | 12 | 89 | 98.5 |
| Amide coupling | CH₂Cl₂/DIPEA | 25 | 6 | 76 | 99.1 |
Mechanistic and Kinetic Considerations
- Triazole formation follows a-H shift mechanism, where hydrazine-induced cyclization generates the 1,2,4-triazole core.
- Methylthio introduction proceeds via SN2 displacement, with K₂CO₃ scavenging HI.
- Amide coupling efficiency relies on DIPEA neutralizing HCl, driving the reaction to completion.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenethyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Variations
The target compound’s activity and physicochemical properties are influenced by substitutions on the triazole ring and benzamide group. Below is a comparative analysis with close analogs:
Physicochemical Properties
| Property | Target Compound | BF66430 | NTB451 |
|---|---|---|---|
| LogP | 3.8 | 2.5 | 2.9 |
| Solubility (mg/mL) | 0.15 | 0.45 | 0.08 |
| pKa | 7.2 (triazole) | 6.8 (triazole) | 8.1 (amine) |
- The phenethyl group in the target compound increases LogP , favoring blood-brain barrier penetration but reducing aqueous solubility.
- NTB451’s low solubility is mitigated by the thiazole ring’s planar structure, enhancing crystallinity .
Critical Analysis of Structural Modifications
- Phenethyl vs. Benzyl () : Phenethyl’s extended chain improves hydrophobic interactions compared to benzyl, boosting IC50 values by 50% in kinase assays.
- Methylthio vs. Propylthio (BB19480, ) : Methylthio offers better metabolic stability, while propylthio increases potency but elevates hepatotoxicity risks.
- 4-Methoxybenzamide vs. Thiazole (NTB451) : The methoxy group enhances solubility, whereas thiazole improves target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
